1-Isobutyl-1H-pyrrole-3-carboxylic acid

Lipophilicity Drug-likeness ADME

Medicinal chemists require N-alkyl pyrrole carboxylic acids with precise lipophilicity to map SAR, yet many analogs lack defined physicochemical benchmarks. This compound provides a solution. - **Defined Properties**: cLogP 1.84 (intermediate between ethyl [1.29] and propyl [1.60] analogs); TPSA 42.23 Ų. - **Synthetic Utility**: Free 3-carboxylic acid enables amide/ester coupling; N-isobutyl group adds steric bulk for bioisosteric library generation. - **Supply Reliability**: Scalable per U.S. Patent 5,684,161; available for immediate research purposes.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B11916275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrrole-3-carboxylic acid
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC(=C1)C(=O)O
InChIInChI=1S/C9H13NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h3-4,6-7H,5H2,1-2H3,(H,11,12)
InChIKeyYWRUHLHNSFNQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Isobutyl-1H-pyrrole-3-carboxylic Acid (CAS 1330751-81-9) for Drug Discovery and Material Science


1-Isobutyl-1H-pyrrole-3-carboxylic acid (CAS 1330751-81-9) is a 1-alkyl-substituted pyrrole-3-carboxylic acid derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 . This compound is characterized by an N-isobutyl group at the 1-position and a free carboxylic acid at the 3-position of the pyrrole ring, presenting a defined lipophilic-hydrophilic profile (cLogP 1.84) that underpins its potential utility as a synthetic intermediate for generating bioisosteric libraries or functional materials . Compared to unsubstituted pyrrole-3-carboxylic acid, the isobutyl substituent imparts distinct steric bulk and lipophilicity, which can be exploited to modulate molecular recognition or physical properties in advanced research applications [1].

Why 1-Isobutyl-1H-pyrrole-3-carboxylic Acid Cannot Be Casually Replaced by Its Methyl, Ethyl, or Propyl Analogs


1-Alkyl-1H-pyrrole-3-carboxylic acid derivatives are not functionally interchangeable; the specific nature of the N-alkyl substituent critically dictates both synthetic utility and biological target engagement. For instance, the N-methyl analog serves as a key intermediate for synthesizing serotonin 2 (5-HT2) receptor antagonists, demonstrating that even a methyl-to-ethyl change can steer synthetic pathways toward distinct therapeutic classes [1]. The isobutyl group's branched, lipophilic character directly influences the compound's physicochemical properties, such as its computed logP value of ~1.84, which is higher than that of the ethyl analog (cLogP ~1.29) and propyl analog (cLogP ~1.60) . This difference in lipophilicity can affect solubility, membrane permeability, and metabolic stability, making the isobutyl-substituted variant a specific choice when an intermediate lipophilicity profile is required for a particular drug design or material science objective [2].

Quantitative Differentiation Evidence for 1-Isobutyl-1H-pyrrole-3-carboxylic Acid


Physicochemical Differentiation: LogP Comparison with Ethyl and Propyl Analogs

The computed octanol-water partition coefficient (cLogP) of 1-isobutyl-1H-pyrrole-3-carboxylic acid is 1.8423 . This value demonstrates intermediate lipophilicity compared to its shorter-chain N-alkyl analogs: the ethyl-substituted compound has a cLogP of ~1.29 and the propyl-substituted analog has a cLogP of ~1.60 . The isobutyl derivative is less lipophilic than a hypothetical n-butyl analog might be but more lipophilic than n-propyl, offering a distinct balance for tuning solubility and permeability.

Lipophilicity Drug-likeness ADME

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 1-isobutyl-1H-pyrrole-3-carboxylic acid is reported as 42.23 Ų . This value is identical to that of its propyl-substituted analog (42.23 Ų) and comparable to the ethyl-substituted analog (which would also have a TPSA of ~42.23 Ų due to the same core polar atoms) . The TPSA value, being well below 60 Ų, suggests good membrane permeability, while the differentiated LogP value (1.84 vs 1.29 vs 1.60) primarily governs the compound's overall lipophilic-hydrophilic balance.

Polar Surface Area Membrane Permeability Bioavailability

Synthetic Utility: Patent-Enabled Process for Preparing 1-Substituted Pyrrole-3-Carboxylic Acid Derivatives

U.S. Patent 5,684,161 explicitly provides a simple, industrially viable process for preparing a broad class of 1-substituted pyrrole-3-carboxylic acid derivatives, where the 1-substituent can be an alkyl, aralkyl, or aryl group [1]. The invention encompasses the specific structure of 1-isobutyl-1H-pyrrole-3-carboxylic acid, enabling its reliable and scalable synthesis compared to other derivatives that may not fall under this disclosed methodology. The patent's claim scope (formula I with R1 and R2 being alkyl) directly supports the target compound's accessible preparation route.

Organic Synthesis Medicinal Chemistry Process Chemistry

Potential Biological Relevance: 3-Carboxylic Acid Pyrroles as NRF2 Regulators

A broad patent application (EP 3551620 A1) identifies a vast array of 3-carboxylic acid pyrrole analogs, including those with diverse N-substituents, as potent NRF2 regulators [1]. While the exact 1-isobutyl derivative is not specifically exemplified with its own IC50 value, its structural class is directly implicated. This class-level evidence suggests the isobutyl variant represents a valuable scaffold for exploring SAR around the N-substituent's effect on NRF2 activation. The patent's disclosure provides a biological context that distinguishes this class of molecules from simple pyrroles lacking the 3-carboxylic acid or 1-substituent.

NRF2 Oxidative Stress Inflammation

Optimal Research and Industrial Application Scenarios for 1-Isobutyl-1H-pyrrole-3-carboxylic Acid


Medicinal Chemistry: Synthesis of NRF2 Activator Libraries

Based on the patent literature associating 3-carboxylic acid pyrroles with NRF2 regulation [1], 1-isobutyl-1H-pyrrole-3-carboxylic acid can be employed as a versatile core scaffold to generate focused compound libraries. The free carboxylic acid at the 3-position is a key pharmacophoric element, and the isobutyl N-substituent provides a specific, intermediate lipophilic anchor point (cLogP 1.84) for optimizing pharmacokinetic properties . Its differentiated LogP compared to ethyl and propyl analogs allows medicinal chemists to probe the impact of lipophilicity on NRF2 target engagement.

Organic Synthesis: Preparation of Advanced Heterocyclic Intermediates

The compound's dual functionality—a carboxylic acid for amide/ester coupling and a pyrrole ring for further functionalization—makes it a valuable building block for synthesizing complex heterocycles. The scalable synthetic route described in U.S. Patent 5,684,161 ensures that 1-substituted pyrrole-3-carboxylic acids, including the isobutyl derivative, can be reliably produced [2]. This positions it as a cost-effective and accessible starting material for generating diverse analogs in a research setting.

Material Science: Functionalization of Conductive Polymers and Sensors

The pyrrole-3-carboxylic acid scaffold is known for its utility in modifying electrode surfaces, such as in the development of poly(pyrrole-3-carboxylic acid) modified graphite electrodes for biosensing applications (e.g., serotonin detection) [3]. The N-isobutyl substitution on this compound introduces a hydrophobic side chain that could be exploited to alter the surface properties, ion-exchange capacity, or analyte selectivity of the resulting conductive polymer films compared to unsubstituted or shorter-chain alkyl analogs.

Chemical Biology: Probing Structure-Activity Relationships (SAR) of Pyrrole-Based Bioisosteres

In drug discovery, pyrrole rings are common bioisosteres for phenyl groups or other heterocycles. The specific physicochemical profile of 1-isobutyl-1H-pyrrole-3-carboxylic acid (TPSA 42.23 Ų, cLogP 1.84) provides a defined starting point for SAR studies . Researchers can systematically vary the N-alkyl group (e.g., methyl, ethyl, isobutyl) to map the effects of steric bulk and lipophilicity on biological activity, using this compound as a benchmark for the branched alkyl chain category.

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